![molecular formula C10H14N2O2 B2886007 1-[(2-Methoxyphenyl)methyl]-3-methylurea CAS No. 925200-06-2](/img/structure/B2886007.png)
1-[(2-Methoxyphenyl)methyl]-3-methylurea
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Overview
Description
1-[(2-Methoxyphenyl)methyl]-3-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMU and is a white crystalline solid with a molecular weight of 181.21 g/mol.
Scientific Research Applications
Crystal Structure Analysis
The study on the crystal structure of related compounds, such as metobromuron (a phenylurea herbicide), reveals insights into the molecular arrangement and intermolecular interactions. For instance, Kang et al. (2015) describe how in the crystal of metobromuron, N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions form chains along the a-axis, indicating a structured network which could inform the design of similar compounds for enhanced efficacy in applications (Kang, Kim, Kwon, & Kim, 2015).
Environmental Interaction
Research on the environmental interaction of phenylurea herbicides provides insights into their behavior in soil and water systems. Kozak and Weber (1983) focused on the adsorption of phenylurea herbicides by soils, showing how soil properties significantly influence herbicide distribution, an essential factor in environmental risk assessment (Kozak & Weber, 1983).
Chemical Synthesis and Reactivity
In chemical synthesis, the reactivity of methylurea compounds with other chemicals to form new compounds is of interest. Klimova et al. (2003) described the synthesis of ferrocenyl-3,4-dihydro-1H-pyrimidin-2-ones from methylurea, showcasing the potential for creating complex molecules with applications in materials science and catalysis (Klimova, Klimova, Hernández, & Martinez, 2003).
Herbicidal Activity
Investigations into the herbicidal activity of compounds similar to "1-[(2-Methoxyphenyl)methyl]-3-methylurea" have led to the discovery of new herbicides with specific modes of action. Luo et al. (2008) synthesized novel triazolinone derivatives with phenylurea and evaluated their herbicidal activities, highlighting the search for more efficient and selective herbicidal agents (Luo, Jiang, Wang, Chen, & Yang, 2008).
Photodegradation and Hydrolysis
The photodegradation and hydrolysis of substituted urea pesticides in water were studied to understand their environmental stability and breakdown. Gatidou and Iatrou (2011) found that substituted ureas neither hydrolyzed at tested pH values nor photodegraded at pH 7 and 9, providing critical information for environmental risk assessments (Gatidou & Iatrou, 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
In silico studies on similar compounds suggest that they may have favorable adme properties .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including anti-inflammatory and antioxidant effects .
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(13)12-7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAPVANBNUXVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-3-methylurea |
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